molecular formula C12H16ClNO2 B14849233 N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide CAS No. 1393540-62-9

N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide

Cat. No.: B14849233
CAS No.: 1393540-62-9
M. Wt: 241.71 g/mol
InChI Key: VFWQOZBAUKDKIB-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a chloro group, and a hydroxypropyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with 2-hydroxypropylamine to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The benzyl group can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-chloro-N-phenylacetamide
  • N-Benzyl-2-chloro-N-(p-tolyl)acetamide
  • N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Uniqueness

N-Benzyl-2-chloro-N-(2-hydroxypropyl)acetamide is unique due to the presence of the hydroxypropyl group, which imparts distinct physicochemical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1393540-62-9

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

N-benzyl-2-chloro-N-(2-hydroxypropyl)acetamide

InChI

InChI=1S/C12H16ClNO2/c1-10(15)8-14(12(16)7-13)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3

InChI Key

VFWQOZBAUKDKIB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C(=O)CCl)O

Origin of Product

United States

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